2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol

Description

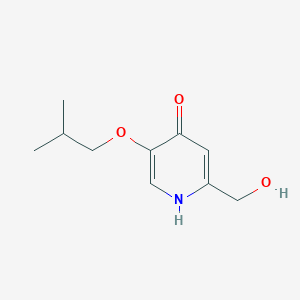

2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol is a pyridine derivative featuring a hydroxymethyl group at position 2 and a branched 2-methylpropoxy (isobutoxy) substituent at position 5 of the pyridine ring.

Properties

IUPAC Name |

2-(hydroxymethyl)-5-(2-methylpropoxy)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-7(2)6-14-10-4-11-8(5-12)3-9(10)13/h3-4,7,12H,5-6H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGZENONIMEVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CNC(=CC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the nucleophilic substitution reaction, where a pyridine derivative is reacted with a suitable hydroxymethylating agent and a 2-methylpropoxy group donor under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis. Large-scale production requires careful monitoring of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The compound can be oxidized to form pyridine-4,5-dione derivatives.

Reduction: Reduction reactions can yield hydroxymethylated pyridine derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine compounds.

Scientific Research Applications

2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the 2-methylpropoxy group play crucial roles in these interactions, influencing the compound's biological activity and chemical properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 summarizes key structural features of the target compound and analogs identified in the evidence.

Key Observations:

In contrast, (4-Methoxypyridin-2-yl)-methanol has a methoxy group at position 4, which is more electron-withdrawing than the branched alkoxy group in the target compound. The amino group in 3-Amino-5-methoxypyridin-4-ol•2HCl enhances basicity and hydrogen-bond donor capacity compared to the hydroxyl group in the target compound.

Lipophilicity and Solubility :

- The branched 2-methylpropoxy group in the target compound likely increases lipophilicity compared to smaller substituents like methoxy . This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity Implications :

- While direct data are absent, analogs with hydroxymethyl or methoxy groups (e.g., 2-furancarboxaldehyde in ) exhibit antimicrobial properties . The target compound’s hydroxymethyl group may similarly contribute to bioactivity, while its branched alkoxy group could modulate target selectivity or potency.

Biological Activity

2-(Hydroxymethyl)-5-(2-methylpropoxy)pyridin-4-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyridine compounds are known for their diverse therapeutic properties, including antimicrobial, antiviral, and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a hydroxymethyl group and a 2-methylpropoxy substituent on the pyridine ring. This unique configuration may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. The compound has shown significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In one study, the compound exhibited a minimum inhibitory concentration (MIC) indicating effective inhibition of bacterial growth. The results are summarized in Table 1 below.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 64 |

This data suggests that this compound could serve as a promising candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of the compound has also been investigated, particularly in the context of emerging viruses such as SARS-CoV-2. Pyridine derivatives have been noted for their ability to interfere with viral replication processes. Preliminary findings indicate that this compound may inhibit viral entry or replication, although further studies are required to elucidate the exact mechanisms involved.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has demonstrated significant radical scavenging activity in vitro. In assays measuring the ability to neutralize free radicals, it showed comparable efficacy to established antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.

- Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and cell lysis.

- Radical Scavenging : The hydroxymethyl group likely contributes to its ability to scavenge free radicals, providing protective effects against oxidative damage.

Case Studies

A series of case studies have explored the therapeutic applications of pyridine derivatives:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a pyridine-based formulation containing this compound against skin infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.

- Antiviral Research : A laboratory study assessed the compound's efficacy against influenza viruses, showing promising results in reducing viral load in infected cell cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.